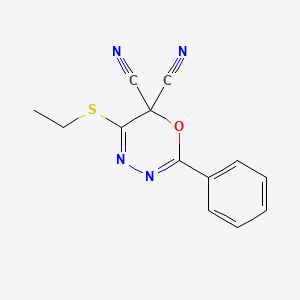
N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a pyridinone ring substituted with dimethyl groups and a phenylthiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea typically involves the reaction of 3-amino-4,6-dimethyl-2-pyridinone with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as acetone, under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-amino-4,6-dimethyl-2-pyridinone in acetone.
- Add phenyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thioureas with different functional groups.
科学的研究の応用
N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity and catalytic activity.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-methylthiourea
- N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-ethylthiourea
- N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-benzylthiourea
Uniqueness
N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with aromatic residues in enzyme active sites, potentially increasing its inhibitory potency. Additionally, the dimethyl groups on the pyridinone ring can influence the compound’s solubility and stability, making it a valuable candidate for further research and development.
特性
CAS番号 |
194427-61-7 |
|---|---|
分子式 |
C14H15N3OS |
分子量 |
273.36 g/mol |
IUPAC名 |
1-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)-3-phenylthiourea |
InChI |
InChI=1S/C14H15N3OS/c1-9-8-10(2)15-13(18)12(9)17-14(19)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18)(H2,16,17,19) |
InChIキー |
FDBJCESTGSSVHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)NC(=S)NC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


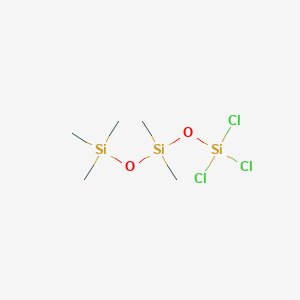
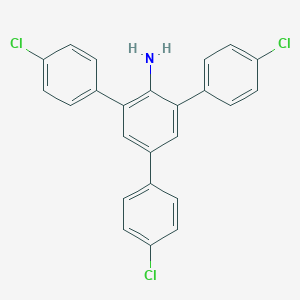



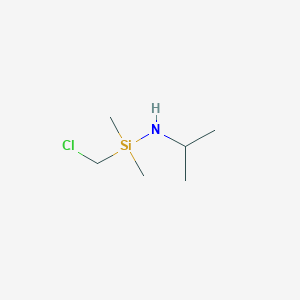



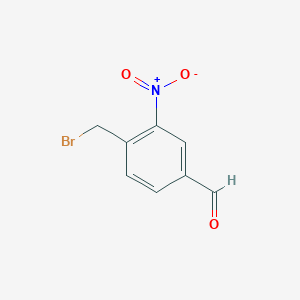
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
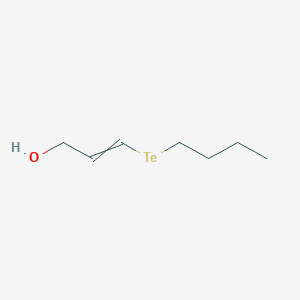
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
